molecular formula C17H20N2S B1679618 Promethazine CAS No. 60-87-7

Promethazine

Cat. No. B1679618
CAS RN: 60-87-7
M. Wt: 284.4 g/mol
InChI Key: PWWVAXIEGOYWEE-UHFFFAOYSA-N
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Description

Promethazine is a phenothiazine derivative with antiemetic and antihistaminic properties. Promethazine antagonizes the central and peripheral effects of histamine mediated by histamine H1 receptors. The effects include bronchoconstriction, vasodilation and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic and antiemetic activities.
Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury.
Promethazine, also known as proazamine or remsed, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Promethazine is a drug which is used for the treatment of allergic disorders, and nausea/vomiting. Promethazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Promethazine has been detected in multiple biofluids, such as urine and blood. Within the cell, promethazine is primarily located in the membrane (predicted from logP). In humans, promethazine is involved in the promethazine H1-antihistamine action pathway. Promethazine is a potentially toxic compound.

Scientific research applications

  • Neuroprotective Potential:

    • Promethazine has been explored for its neuroprotective qualities. It demonstrated protective effects against neurotoxicity induced by 3-nitropropionic acid, a model for Huntington's disease, by reducing striatal lesion volume, loss of GABAergic neurons, and apoptotic cells in the striatum (Cleren et al., 2010).
    • It also showed potential in protecting against the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a toxin model of Parkinson's disease (Cleren et al., 2005).
  • Interaction with Glutamate Receptors:

    • Research has shown that Promethazine selectively inhibits NMDA receptors, which are critical in excitatory neurotransmission, alertness control, pain processing, and neurotoxicity. This selective inhibition makes it relevant in sedation, analgesia, or neuroprotection research (Adolph et al., 2012).
  • Applications in Imaging:

    • In the field of imaging, Promethazine has been used in the design and synthesis of a novel [11C]promethazine PET radioligand for potential in vivo studies in Alzheimer’s disease models. This application leverages its ability to bind Abeta in a transgenic mouse model (Whitmore et al., 2021).
  • Antiplasmid Effects in Bacterial Cultures:

    • Promethazine's role as an antiplasmid agent has been recognized in various bacterial species. It effectively facilitates plasmid curing in mixed bacterial cultures, which is important in understanding bacterial resistance mechanisms (Molnár et al., 2003).
  • Impact on Electrophysiological Brain Activity:

    • The effects of Promethazine on the amplitude and spectral characteristics of electrocorticograms in rats have been studied, providing insights into its dose-dependent impact on brain electrophysiological activity (Shits et al., 2022).
  • Anticancer Research:

    • Research has demonstrated that Promethazine can induce autophagy-associated apoptosis in chronic myeloid leukemia by acting on AMPK and PI3K/AKT/mTOR signaling pathways. This highlights its potential antitumor properties (Medeiros et al., 2020).
  • Interaction with hERG K(+) Channels:

    • Promethazine's interaction with cardiac human ether-a-go-go-related gene (hERG) channels has been investigated, elucidating its potential arrhythmogenic side effects (Jo et al., 2009).

properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
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InChI Key

PWWVAXIEGOYWEE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
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Molecular Formula

C17H20N2S
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DSSTOX Substance ID

DTXSID7023518
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Molecular Weight

284.4 g/mol
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Physical Description

Crystals. Melting point 60 °C. Used as an antihistamine., Solid
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Boiling Point

374 to 379 °F at 3 mmHg (NTP, 1992), 190-192 °C at 3.00E+00 mm Hg, BP: 190-192 °C at 3 mm Hg, BP: 191 °C at 0.5 mm Hg
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Solubility

Very soluble in dilute hydrogen chloride, In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C, 2.45e-02 g/L
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Mechanism of Action

Promethazine is a an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors. The antihistamine action is used to treat allergic reactions. Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension. Antagonism of histamine H1, muscarinic, and dopamine receptors in the medullary vomiting center make promethazine useful in the treatment of nausea and vomiting., Promethazine is a phenothiazine derivative with potent sedative properties. Although the drug can produce either CNS stimulation or CNS depression, CNS depression manifested by sedation is more common with therapeutic doses of promethazine. The precise mechanism of the CNS effects of the drug is not known., Although it has been reported that the drug has slight antitussive activity, this may result from its anticholinergic and CNS depressant effects. In therapeutic doses, promethazine appears to have no substantial effect on the cardiovascular system. Although rapid IV administration of promethazine may produce a transient fall in blood pressure, blood pressure usually is maintained or slightly elevated when the drug is given slowly., Promethazine hydrochloride is a phenothiazine derivative which possesses antihistaminic, sedative, antimotion-sickness, antiemetic, and anticholinergic effects. Promethazine is a competitive H1 receptor antagonist, but does not block the release of histamine. Structural differences from the neuroleptic phenothiazines result in its relative lack (1/10 that of chlorpromazine) of dopamine antagonist properties., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Promethazine (18 total), please visit the HSDB record page.
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Product Name

Promethazine

Color/Form

Crystals, White to faint yellow crystalline powder

CAS RN

60-87-7, 38878-40-9
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Melting Point

140 °F (NTP, 1992), 60 °C, Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/
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Synthesis routes and methods

Procedure details

22.6 g of promethazine HCl, 25.0 g of polyvinylpyrrolidone K 90 prepared as in Example 8, 5.0 g of citric acid, 2.0 g of sorbic acid and 60.0 g of sucrose were dissolved in 975.0 g of demineralized water at 50° C., and the solution was cooled to room temperature and dispensed into 50 ml amber glass bottles.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
amber glass
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
975 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61,700
Citations
JH Burn - 1954 - journals.sagepub.com
By JH BURN, MD, FRS Department ofPharmacology, University of Oxford THE story of chlorpromazine and promethazine begins, so far as I am concerned, about eight years ago, with …
Number of citations: 70 journals.sagepub.com
C Cantisani, S Ricci, T Grieco, G Paolino… - BioMed research …, 2013 - hindawi.com
… PM is metabolized principally to promethazine sulphoxide and to a lesser degree … of promethazine are pharmacologically or toxicologically active. Promethazine has not been …
Number of citations: 54 www.hindawi.com
J Kopera, AK Armitage - British Journal of Pharmacology and …, 1954 - ncbi.nlm.nih.gov
… Promethazine behaved in a similar way except that a rather … effects of the chlorpromazine, promethazine, and pethidine were … The effect of chlorpromazine, promethazine, and pethidine …
Number of citations: 143 www.ncbi.nlm.nih.gov
JL Ford, MH Rubinstein, JE Hogan - International journal of pharmaceutics, 1985 - Elsevier
… on the release rates of promethazine hydrochloride from … The major controlling factor appeared to be the promethazine: … Increasing the particle size range of promethazine from 45–…
Number of citations: 387 www.sciencedirect.com
G Huf, J Alexander, P Gandhi… - Cochrane Database of …, 2016 - cochranelibrary.com
… Haloperidol plus promethazine seemed to decrease the risk of needing restraints by around 12 hours (n=60, 1 RCT, RR 0.24, 95% CI 0.10 to 0.55, low‐quality evidence). It may be that use …
Number of citations: 185 www.cochranelibrary.com
WG WATROUS - Anesthesia & Analgesia, 1957 - journals.lww.com
… or blood dyscrasias have heen asqociated n it11 tlic use of promethazine. Promethazine will protect animals fi-om hi\t amine-induced Iwonchospasm: it antagonizes the action of …
Number of citations: 9 journals.lww.com
Y Seki, K Yurdakoç - Adsorption, 2006 - Springer
Adsorption of Promethazine hydrochloride (PHCl) onto KSF Montmorillonite from aqueous solution has been investigated. Experiments were conducted at various pH values, ionic …
Number of citations: 166 link.springer.com
MI Houpt, NJ Weiss, SR Koenigsberg, PJ Desjardins - Pediatr Dent, 1985 - aapd.org
This study was performed to compare the effectiveness of chloral hydrate with and without promethazine when young children were sedated for dental treatment. Twenty-one children, …
Number of citations: 163 www.aapd.org
BT Southard, Y Al Khalili - StatPearls [Internet], 2022 - ncbi.nlm.nih.gov
… Postoperative sedation and adjunctive use with analgesic medicines may be achieved by the 12.5 mg to 25 mg promethazine in children and 25 mg to 50 mg promethazine in adults. …
Number of citations: 13 www.ncbi.nlm.nih.gov
S Khalil, L Philbrook, M Rabb, L Wells, T Aves… - Journal of clinical …, 1999 - Elsevier
Study Objectives: To determine the incidence of postoperative nausea and vomiting when a combination of ondansetron and promethazine is given prophylactically, and to ascertain …
Number of citations: 100 www.sciencedirect.com

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